molecular formula C21H29N3O3 B2936210 2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide CAS No. 2418648-18-5

2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide

Numéro de catalogue B2936210
Numéro CAS: 2418648-18-5
Poids moléculaire: 371.481
Clé InChI: DOAASYDSYPJOAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide is a chemical compound that belongs to the family of pyrrolidine derivatives. It is commonly known as BMS-986142 and is a selective inhibitor of the Tyk2 (tyrosine kinase 2) enzyme. Tyk2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. BMS-986142 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases.

Mécanisme D'action

BMS-986142 is a selective inhibitor of the Tyk2 enzyme, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). These cytokines play a crucial role in the regulation of immune responses and are implicated in the pathogenesis of autoimmune diseases. By inhibiting the Tyk2 enzyme, BMS-986142 disrupts the signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile in preclinical and clinical studies. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 30 hours. BMS-986142 is metabolized by the liver and excreted primarily in the feces. The compound has low potential for drug-drug interactions and does not appear to have significant adverse effects on vital organs such as the liver and kidneys.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986142 has several advantages as a research tool for studying autoimmune diseases. The compound is highly selective for the Tyk2 enzyme, which allows for the precise modulation of cytokine signaling pathways. BMS-986142 has shown efficacy in animal models and human clinical trials, which supports its potential therapeutic applications in the treatment of autoimmune diseases. However, BMS-986142 has some limitations as a research tool. The compound is relatively expensive and may not be readily available to all researchers. Additionally, the use of BMS-986142 in laboratory experiments may require specialized equipment and expertise.

Orientations Futures

There are several future directions for the research and development of BMS-986142. One potential application is the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate the safety and efficacy of BMS-986142 in these indications. Another potential application is the use of BMS-986142 as a research tool to study the role of Tyk2 in immune responses and autoimmune diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of BMS-986142 and to optimize its dosing regimen for different indications.

Méthodes De Synthèse

The synthesis of BMS-986142 involves a multi-step process that starts with the reaction of 2-oxopyrrolidine with 4-phenyl-3-buten-2-one to obtain the intermediate compound 2-(2-oxopyrrolidin-1-yl)-4-phenylbut-2-en-1-one. This intermediate is then reacted with N-(4-bromobutyl)-3-aminopropionamide to obtain the final product, 2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide.

Applications De Recherche Scientifique

BMS-986142 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models and human clinical trials.

Propriétés

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-3-18(24-14-8-11-20(24)26)21(27)22-13-12-17(23-19(25)4-2)15-16-9-6-5-7-10-16/h4-7,9-10,17-18H,2-3,8,11-15H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAASYDSYPJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC(CC1=CC=CC=C1)NC(=O)C=C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.